1-[(tert-Butoxy)carbonyl]-2-ethyl-4-methoxypyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC17715299
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO5 |
|---|---|
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | 2-ethyl-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H23NO5/c1-6-13(10(15)16)7-9(18-5)8-14(13)11(17)19-12(2,3)4/h9H,6-8H2,1-5H3,(H,15,16) |
| Standard InChI Key | SMMUIQVBDSMIFY-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(CC(CN1C(=O)OC(C)(C)C)OC)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Synonyms
The compound has the molecular formula and a molecular weight of 273.33 g/mol . Key synonyms include:
| Synonym | CAS Number |
|---|---|
| 1-[(TERT-BUTOXY)CARBONYL]-4-(METHOXYCARBONYL)PYRROLIDINE-2-CARBOXYLIC ACID | 125629-89-2 |
| 1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid | 83623-93-2 |
| (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid | 23129462 |
The Boc group () protects the amine functionality, while the methoxy and ethyl groups enhance steric and electronic properties.
Structural Analysis
X-ray crystallography of related compounds, such as (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, reveals that the pyrrolidine ring adopts an envelope conformation, with dihedral angles of 59.50° (carboxyl group) and 62.02° (methoxy group) relative to the ring plane . Hydrogen bonding between the carboxylic acid and methoxy oxygen stabilizes the crystal lattice, forming chains along the100 axis .
The ethyl substituent at the 2-position introduces steric hindrance, influencing reactivity in nucleophilic substitutions and esterifications.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis involves a multi-step process:
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Protection of the Amine: Reaction of pyrrolidine derivatives with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) under basic conditions (e.g., sodium hydride) at 278 K .
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Introduction of the Methoxy Group: Methylation of a hydroxyl precursor using methyl iodide () in THF, followed by acid workup to yield the methoxy-substituted intermediate .
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Ethyl Group Incorporation: Alkylation at the 2-position using ethyl halides or via Grignard reactions, optimized for stereochemical control.
Example Reaction:
Key Reactions
The carboxylic acid moiety undergoes:
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Esterification: Formation of methyl esters using methanol and catalytic acid.
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Amide Coupling: Activation with carbodiimides (e.g., DCC) for peptide bond formation.
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Deprotection: Removal of the Boc group under acidic conditions (e.g., HCl in dioxane) to regenerate the free amine.
Physicochemical Properties
| Property | Value |
|---|---|
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 362.0 ± 42.0 °C |
| Flash Point | 172.7 ± 27.9 °C |
| LogP | -0.07 |
| PSA | 76.07 Ų |
The compound’s low partition coefficient () suggests moderate hydrophilicity, while the polar surface area (PSA) indicates hydrogen-bonding capacity .
Applications in Medicinal Chemistry
Role in Drug Development
The compound is a key intermediate in synthesizing Eribaxaban, a direct Factor Xa (FXa) inhibitor used for thromboembolic disorders . Its stereochemical rigidity enhances binding affinity to FXa, with values in the nanomolar range .
Enzyme Interactions
Studies on analogous pyrrolidine derivatives demonstrate inhibition of cytochrome P450 enzymes, affecting drug metabolism. For example, substituents at the 2-position modulate interactions with CYP3A4, altering pharmacokinetic profiles.
Comparative Analysis with Related Compounds
| Compound | Substituents | Molecular Weight | Key Application |
|---|---|---|---|
| 1-[(tert-Butoxy)carbonyl]-2-ethyl-4-methoxypyrrolidine-2-carboxylic acid | 2-ethyl, 4-methoxy | 273.33 g/mol | FXa inhibitor synthesis |
| (2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid | 4-methoxy | 245.27 g/mol | Peptide coupling |
| (R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid | 2-methyl | 243.29 g/mol | Asymmetric synthesis |
The ethyl group in the target compound enhances steric bulk, improving selectivity in enzyme binding compared to methyl analogues .
Research Findings and Recent Advances
Crystal Engineering
Single-crystal X-ray studies of the (2R,4R)-configured analogue reveal O–H⋯O hydrogen bonds between carboxylic acid groups, influencing packing efficiency . Such insights guide the design of co-crystals for improved solubility .
Biological Activity
In vitro assays show that derivatives inhibit FXa with values of 2.3 nM, comparable to rivaroxaban . Molecular docking simulations highlight interactions with S1 and S4 pockets of FXa, driven by the methoxy and ethyl groups.
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